molecular formula C11H10O3 B3049100 Ethyl benzofuran-3-carboxylate CAS No. 194278-43-8

Ethyl benzofuran-3-carboxylate

Cat. No.: B3049100
CAS No.: 194278-43-8
M. Wt: 190.19 g/mol
InChI Key: JNLHHFVLQDYFFB-UHFFFAOYSA-N
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Description

Ethyl benzofuran-3-carboxylate is an organic compound with the molecular formula C11H10O3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a benzofuran ring fused with a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method utilizes Fe(III) salt as a catalyst, an oxidant like di-tert-butyl peroxide, and a ligand such as 1,10-phenanthroline . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods typically involve the use of readily available starting materials and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: Ethyl benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl benzofuran-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research has shown its potential in the synthesis of drugs with anticancer, antiviral, and antibacterial activities.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Ethyl benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

  • Benzofuran-2-carboxylate
  • Benzofuran-3-carboxylic acid
  • Benzofuran-2-carboxylic acid

These compounds share a similar benzofuran core but differ in their functional groups and positions. This compound is unique due to its ester group at the 3-position, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHHFVLQDYFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515520
Record name Ethyl 1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194278-43-8
Record name Ethyl 1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 194278-43-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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